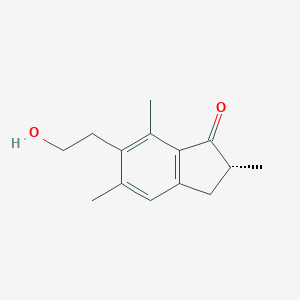
Pterosin B
Overview
Description
Pterosin B is a naturally occurring sesquiterpenoid compound found in various fern species, particularly in the bracken fern (Pteridium aquilinum). It has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This compound is known for its anti-inflammatory, antioxidant, and anticancer properties, making it a subject of interest in both medicinal and chemical research .
Mechanism of Action
Target of Action
Pterosin B, a compound found in the bracken fern (Pteridium aquilinum), primarily targets the Salt-Inducible Kinase 3 (Sik3) . Sik3 is a signaling molecule that plays a crucial role in various biological processes, including the regulation of articular cartilage homeostasis .
Mode of Action
This compound acts as an inhibitor of the Sik3 signaling pathway . Upon the stimulation of hypertrophic cardiomyocytes by angiotensin II (Ang II), this compound attenuates the activation and expression of major receptors, including the Ang II type 1 receptor and a receptor for advanced glycation end products . This is achieved by inhibiting the phosphorylation of PKC-ERK-NF-κB pathway signaling molecules .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PKC-ERK-NF-κB pathway . By inhibiting the phosphorylation of this pathway’s signaling molecules, this compound reduces the hypertrophy-related gene expression, cell size, and protein synthesis . Additionally, it regulates the expression levels of NAD(P)H oxidase 2/4, thereby reducing excessive intracellular reactive oxygen species, which are critical mediators for cardiac hypertrophy upon Ang II exposure .
Result of Action
The primary result of this compound’s action is the prevention of chondrocyte hypertrophy and osteoarthritis . By inhibiting Sik3, this compound reduces the hypertrophy-related gene expression, cell size, and protein synthesis . It also attenuates the activation and expression of major receptors upon Ang II stimulation . These actions collectively contribute to the prevention of chondrocyte hypertrophy and osteoarthritis .
Biochemical Analysis
Biochemical Properties
Pterosin B plays a significant role in biochemical reactions, particularly as an inhibitor of the Sik3 pathway . It interacts with enzymes such as Sik3, and its inhibition of this enzyme has been shown to prevent chondrocyte hypertrophy and osteoarthritis in mice .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. For instance, it inhibits the increase in cytosolic High Mobility Group Box 1 (HMGB1) protein levels and secretion into the extracellular environment, leading to the activation of the receptor for advanced glycation end products (RAGE) and its downstream signaling .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and inhibition of enzymes. Specifically, it inhibits Sik3, which in turn prevents chondrocyte hypertrophy and protects cartilage from osteoarthritis .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with enzymes such as Sik3
Preparation Methods
Synthetic Routes and Reaction Conditions: Pterosin B can be synthesized through several methods. One common approach involves the hydrolysis of ptaquiloside, a carcinogenic compound found in bracken ferns, to yield this compound. This process typically involves acidic or alkaline hydrolysis followed by purification steps .
Industrial Production Methods: Industrial production of this compound is not widely established due to its natural abundance in ferns. extraction from plant material remains a viable method. The extraction process involves harvesting the ferns, followed by solvent extraction and purification to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Pterosin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophilic reagents such as sodium methoxide or sodium ethoxide
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or altered biological activities .
Scientific Research Applications
Pterosin B has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing other bioactive compounds and as a standard in analytical chemistry for detecting ptaquiloside.
Biology: this compound is used to study its effects on cellular processes, including cell proliferation, apoptosis, and oxidative stress.
Medicine: Research has shown that this compound has potential therapeutic effects in treating conditions such as cardiac hypertrophy, osteoarthritis, and neurodegenerative diseases
Industry: this compound is explored for its potential use in developing natural pesticides and herbicides due to its bioactive properties
Comparison with Similar Compounds
Pterosin A: Known for its anti-diabetic properties.
Pterosin C: Exhibits cytotoxic activity against certain cancer cell lines.
Pterosin D: Has been studied for its anti-inflammatory effects .
Uniqueness of Pterosin B: this compound stands out due to its broad spectrum of biological activities and its potential therapeutic applications in various diseases. Its ability to modulate multiple molecular pathways makes it a versatile compound in scientific research .
Properties
IUPAC Name |
(2R)-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-8-6-11-7-9(2)14(16)13(11)10(3)12(8)4-5-15/h6,9,15H,4-5,7H2,1-3H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNCSXMTBXDZQA-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1=O)C(=C(C(=C2)C)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C(C1=O)C(=C(C(=C2)C)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70955715 | |
| Record name | 6-(2-Hydroxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34175-96-7 | |
| Record name | Pterosin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34175-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Indanone, 6-(2-hydroxyethyl)-2,5,7-trimethyl-, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034175967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(2-Hydroxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



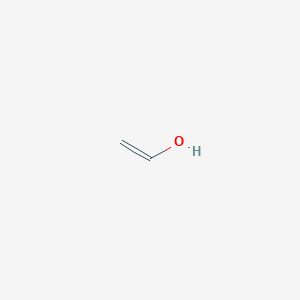
![9H-fluoren-9-ylmethyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147450.png)
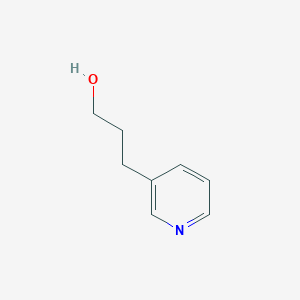
![9H-fluoren-9-ylmethyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a-hydroxy-9-methoxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147454.png)
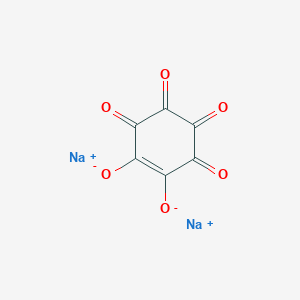
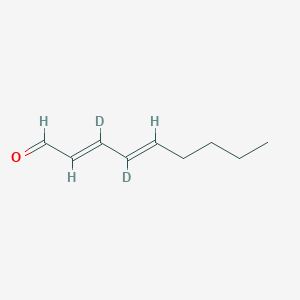
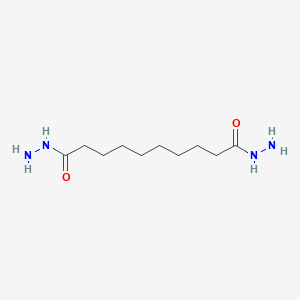


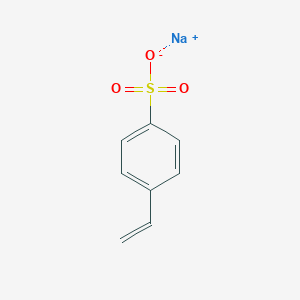
![tert-butyl (4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147473.png)


